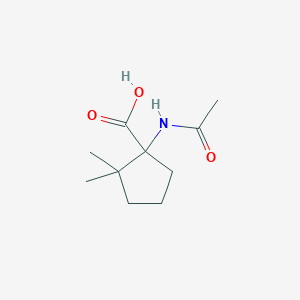
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid is a fluorinated amino acid derivative. Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and the ability to mimic natural amino acids in biological systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes forming a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly of the complex to reclaim the chiral auxiliary and obtain the target compound .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and this compound, which is in situ converted to the desired derivative .
化学反応の分析
Types of Reactions
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
科学的研究の応用
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability. The compound can act as an enzyme inhibitor by mimicking natural amino acids and interfering with enzyme activity .
類似化合物との比較
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties and applications.
2-Amino-2-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue of natural lipophilic amino acids.
Uniqueness
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its utility in drug design and development .
特性
分子式 |
C5H8F3NO3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-12-3(5(6,7)8)2(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) |
InChIキー |
LZSHJVTUGGCAEK-UHFFFAOYSA-N |
正規SMILES |
COC(C(C(=O)O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


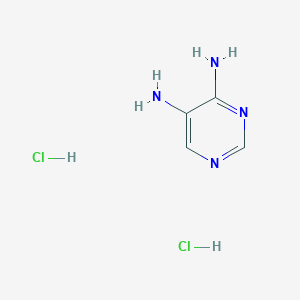
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)

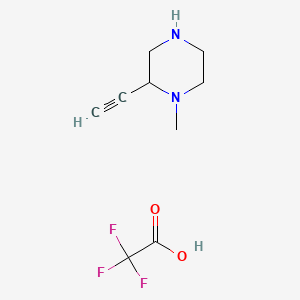
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
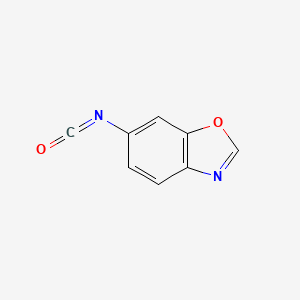
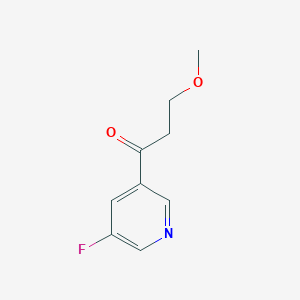
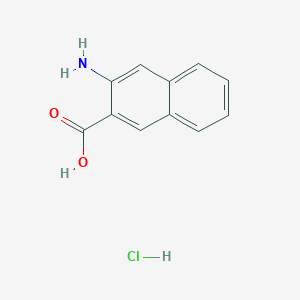

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
